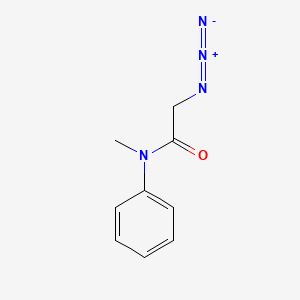

2-azido-N-methyl-N-phenylacetamide

Overview

Description

2-azido-N-methyl-N-phenylacetamide is a chemical compound. It is a derivative of N-phenylacetamide .

Synthesis Analysis

The synthesis of 2-azido-N-methyl-N-phenylacetamide involves several steps. The process involves the use of a diazotizing reagent fluorosulfuryl azide (FSO2N3) for the treatment of 2′-amino RNA . The synthesis process has been established for oligoribonucleotides of different lengths and secondary structures .Molecular Structure Analysis

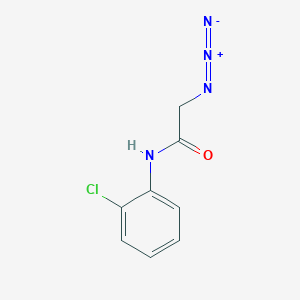

The molecular formula of 2-azido-N-methyl-N-phenylacetamide is C9H10N4O . The molecular weight is 190.21 . The crystal structure of a similar compound, 2-azido-N-phenylacetamide, has been studied and it was found to be orthorhombic .Chemical Reactions Analysis

The chemical reactions involving 2-azido-N-methyl-N-phenylacetamide are complex. The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to the inherent reactivity of P(III) species with azides according to the Staudinger reaction . Various strategies have been developed to bypass this limitation .Scientific Research Applications

- Azides play a crucial role in drug discovery due to their reactivity and ability to form triazoles. Researchers have explored the use of 2-azido-N-methyl-N-phenylacetamide as a precursor for synthesizing bioactive compounds. By incorporating azide moieties, medicinal chemists can modify drug properties, enhance bioavailability, and improve pharmacokinetics .

- The Huisgen 1,3-dipolar cycloaddition , commonly known as “click chemistry,” relies on azides and alkynes. 2-azido-N-methyl-N-phenylacetamide can serve as an azide component in click reactions. Researchers use this strategy for labeling biomolecules, constructing bioconjugates, and studying protein-protein interactions .

- Azides are bioorthogonal functional groups that react selectively with strained alkynes or cyclooctynes. Researchers have employed 2-azido-N-methyl-N-phenylacetamide to label proteins, nucleic acids, and lipids in live cells. These bioorthogonal reactions enable non-invasive imaging and tracking of specific biomolecules .

- Azides are versatile intermediates for synthesizing heterocyclic compounds. By reacting 2-azido-N-methyl-N-phenylacetamide with suitable partners, chemists can access tetrazoles, triazolines, and other nitrogen-containing heterocycles. These compounds find applications in materials science, agrochemicals, and pharmaceuticals .

- Researchers have explored photochemical reactions involving azides. 2-azido-N-methyl-N-phenylacetamide can undergo light-induced reactions, leading to the formation of covalent bonds. These photo-click reactions have implications for designing light-responsive materials, drug delivery systems, and smart surfaces .

- Azides can selectively modify amino acid side chains in peptides and proteins. 2-azido-N-methyl-N-phenylacetamide has been used to introduce azide groups into proteins, allowing subsequent bioorthogonal labeling or cross-linking. This approach aids in studying protein function, interactions, and post-translational modifications .

Medicinal Chemistry and Drug Development

Click Chemistry and Bioconjugation

Bioorthogonal Labeling and Imaging

Organic Synthesis and Heterocycle Formation

Photoclick Chemistry and Light-Responsive Materials

Peptide and Protein Modification

Mechanism of Action

Future Directions

The future directions of research on 2-azido-N-methyl-N-phenylacetamide could involve further exploration of its synthesis, properties, and potential applications. For instance, the synthetic ease of generating 2′-azido RNA could pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .

properties

IUPAC Name |

2-azido-N-methyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-13(9(14)7-11-12-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPZXRWIJVRCJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501296257 | |

| Record name | 2-Azido-N-methyl-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-azido-N-methyl-N-phenylacetamide | |

CAS RN |

116433-54-6 | |

| Record name | 2-Azido-N-methyl-N-phenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116433-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azido-N-methyl-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501296257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dichlorothiazolo[4,5-d]pyrimidine](/img/structure/B6590583.png)

![(E)-3-(dimethylamino)-1-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B6590612.png)

![(11bR)-4-Hydroxy-2,6-bis(triphenylsilyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B6590624.png)

![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,32]dioxaphosphepin](/img/structure/B6590660.png)

![2-[2-(2,3-dimethylimidazo[1,2-b][1,2,4]triazin-7-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6590670.png)